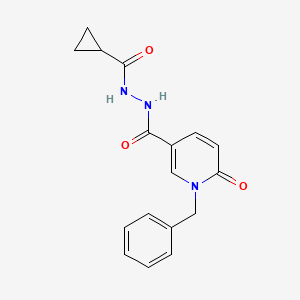

![molecular formula C20H14BrN7O2 B3205688 3-benzyl-6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1040655-03-5](/img/structure/B3205688.png)

3-benzyl-6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Overview

Description

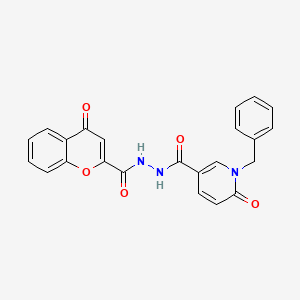

The compound is a complex organic molecule that contains several heterocyclic rings including a triazolo[4,5-d]pyrimidin-7(6H)-one ring, a 1,2,4-oxadiazole ring, and a benzyl group. These types of compounds are often studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple aromatic rings and heteroatoms (nitrogen and oxygen). The presence of these heteroatoms and the conjugated system of double bonds could result in interesting electronic properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by factors such as its molecular structure, the presence of heteroatoms, and the conjugated system of double bonds. These could affect properties like its solubility, melting point, and reactivity .Scientific Research Applications

Anticancer Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has shown promise as an anticancer agent. Researchers have investigated its potential to inhibit tumor growth and metastasis. By understanding the structure-activity relationship (SAR), scientists can design derivatives with improved efficacy and reduced side effects .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against bacteria, fungi, and other pathogens. Its ability to disrupt microbial cell membranes or interfere with essential enzymes makes it a valuable candidate for developing new antimicrobial agents .

Analgesic and Anti-Inflammatory Effects

Studies suggest that derivatives of this scaffold possess analgesic and anti-inflammatory properties. These compounds may modulate pain pathways and reduce inflammation, making them relevant for pain management and inflammatory disorders .

Antioxidant Potential

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives exhibit antioxidant effects. Their ability to scavenge free radicals and protect cells from oxidative damage could have implications for preventing age-related diseases and oxidative stress-related conditions .

Antiviral Activity

Researchers have explored the antiviral potential of this compound. It may interfere with viral replication or entry mechanisms, providing a basis for developing novel antiviral drugs .

Enzyme Inhibitors

a. Carbonic Anhydrase Inhibitors The scaffold has been investigated as a potential carbonic anhydrase inhibitor. These enzymes play a crucial role in physiological processes, and inhibiting them can have therapeutic implications . bCholinesterase Inhibitors : Compounds derived from this scaffold may inhibit cholinesterase enzymes, which are relevant in neurodegenerative diseases like Alzheimer’s . cAlkaline Phosphatase Inhibitors : Alkaline phosphatase inhibitors have applications in bone health and other metabolic disorders . dAnti-Lipase Activity : Lipase inhibitors are relevant for weight management and obesity-related conditions . eAromatase Inhibitors : Aromatase inhibitors are used in breast cancer treatment by blocking estrogen synthesis .

Antitubercular Agents

The compound’s potential as an antitubercular agent has been explored. Tuberculosis remains a global health challenge, and novel drugs are needed to combat drug-resistant strains .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-benzyl-6-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrN7O2/c21-15-8-6-14(7-9-15)18-23-16(30-25-18)11-27-12-22-19-17(20(27)29)24-26-28(19)10-13-4-2-1-3-5-13/h1-9,12H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORAUBJZZHVTKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br)N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butyl-2-{[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]thio}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3205606.png)

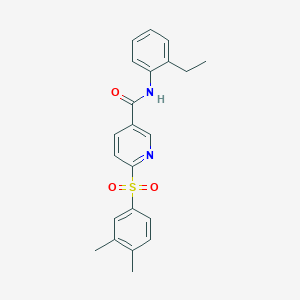

![N-(2-bromo-4-methylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3205607.png)

![3-isobutyl-2-{[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]thio}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3205614.png)

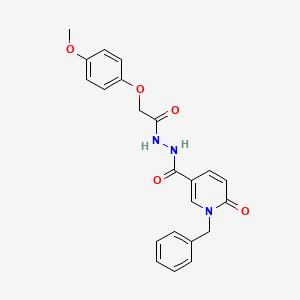

![4-Methoxy-3-(((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzaldehyde](/img/structure/B3205641.png)

![3-cyclopropyl-2-{[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]thio}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3205642.png)

![2-(3-benzyl-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B3205666.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B3205670.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B3205680.png)

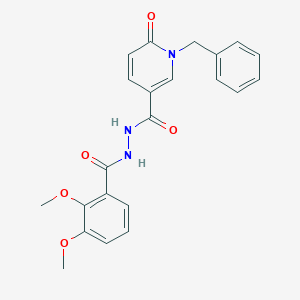

![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3205694.png)